molecular formula C15H19N3O3S B2760633 N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(isopropylsulfonyl)benzamide CAS No. 1171425-05-0

N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(isopropylsulfonyl)benzamide

Cat. No. B2760633
CAS RN: 1171425-05-0
M. Wt: 321.4
InChI Key: HBVIKLFGDVSFEN-UHFFFAOYSA-N
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Description

“N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(isopropylsulfonyl)benzamide” is a chemical compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound .


Molecular Structure Analysis

The molecular structure of this compound would likely include a pyrazole ring, an isopropylsulfonyl group, and a benzamide group .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Biological Evaluation : A study by Saeed et al. (2015) reported the synthesis of different substituted benzamides using antipyrine, highlighting their potential biological applications and screening against human recombinant alkaline phosphatase and ecto-5′-nucleotidases. These compounds show promise for further applications in medicinal chemistry due to their potential to bind nucleotide protein targets (Saeed et al., 2015).

  • Intermolecular Interactions in Antipyrine-like Derivatives : Saeed et al. (2020) synthesized new antipyrine derivatives, focusing on their X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. This study offers insights into the stabilization mechanisms of these compounds, which are mainly governed by hydrogen bonds and electrostatic energy contributions (Saeed et al., 2020).

Biological Evaluation and Potential Applications

  • Antiproliferative Activity and Effects on mTORC1 and Autophagy : Research by Ai et al. (2017) on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides showed submicromolar antiproliferative activity and good metabolic stability. These compounds were found to reduce mTORC1 activity and increase autophagy, suggesting a new class of autophagy modulators with potent anticancer activity (Ai et al., 2017).

Theoretical Studies and Synthesis Routes

  • Catalytic Assembly and Evaluation of Antimicrobial and Antioxidant Activities : A study by Sindhe et al. (2016) explored the synthesis of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide through catalytic reactions, revealing significant antimicrobial and antioxidant activities. This study highlights the potential of incorporating heterocyclic rings to yield potent biologically active compounds (Sindhe et al., 2016).

  • Efficient Synthesis of Heterocycles : Darweesh et al. (2016) developed a method for synthesizing benzothiazole- and benzimidazole-based heterocycles, utilizing enaminosulfones as building blocks for creating various derivatives. This research contributes to the efficient synthesis of novel heterocycles with potential biological applications (Darweesh et al., 2016).

properties

IUPAC Name

N-(2,5-dimethylpyrazol-3-yl)-3-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-10(2)22(20,21)13-7-5-6-12(9-13)15(19)16-14-8-11(3)17-18(14)4/h5-10H,1-4H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVIKLFGDVSFEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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